3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole

physicochemical profiling drug-likeness permeability prediction

3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1779132-92-1; molecular formula C₉H₇ClN₂O₂; molecular weight 210.62 g·mol⁻¹) belongs to the 3-aryl-1,2,4-oxadiazole subclass, a privileged scaffold in medicinal chemistry valued as a metabolically stable bioisostere for ester and amide functionalities. The compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 3-chloro-4-methoxyphenyl ring.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
CAS No. 1779132-92-1
Cat. No. B2441589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole
CAS1779132-92-1
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC=N2)Cl
InChIInChI=1S/C9H7ClN2O2/c1-13-8-3-2-6(4-7(8)10)9-11-5-14-12-9/h2-5H,1H3
InChIKeyGGAOQNWLDYGCCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1779132-92-1): Compound Identity, Class, and Physicochemical Baseline for Procurement Evaluation


3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1779132-92-1; molecular formula C₉H₇ClN₂O₂; molecular weight 210.62 g·mol⁻¹) belongs to the 3-aryl-1,2,4-oxadiazole subclass, a privileged scaffold in medicinal chemistry valued as a metabolically stable bioisostere for ester and amide functionalities . The compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 3-chloro-4-methoxyphenyl ring. Vendor-grade material is available at 98% purity, with computed LogP of 2.3986, topological polar surface area (TPSA) of 48.15 Ų, zero hydrogen-bond donors, and four hydrogen-bond acceptors . No primary research publications or patents containing direct bioactivity data for this specific compound were identified in the peer-reviewed literature at the time of this analysis; its documented value lies primarily as a synthetic building block and pharmacophore-bearing intermediate for derivatization .

Why Generic Substitution Fails for 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole: The Functional Consequences of Simultaneous Chloro and Methoxy Substitution


Within the 3-aryl-1,2,4-oxadiazole series, simple phenyl-, single-chloro-, or single-methoxy-substituted analogs cannot replicate the combined electronic and steric profile of the target compound. The synergistic presence of an electron-withdrawing chlorine atom at the meta position and an electron-donating methoxy group at the para position of the phenyl ring creates a unique dipole distribution that simultaneously modulates lipophilicity (LogP 2.40), hydrogen-bonding capacity (four H-bond acceptors), and aryl ring reactivity toward nucleophilic aromatic substitution (SₙAr) . Systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs has demonstrated that the regioisomeric identity alone produces an order-of-magnitude difference in log D, with significant downstream effects on metabolic stability, hERG inhibition, and aqueous solubility [1]. Replacing the target compound with a des-chloro analog (e.g., 3-(4-methoxyphenyl)-1,2,4-oxadiazole, MW 176.17) removes both the SₙAr-reactive handle and the electron-withdrawing modulation of the aryl ring, while substituting with a des-methoxy analog (e.g., 3-(4-chlorophenyl)-1,2,4-oxadiazole, MW 180.59, PSA 38.92 Ų) eliminates two hydrogen-bond acceptor sites and reduces TPSA by approximately 9 Ų, altering permeability and solubility profiles .

Quantitative Differentiation Evidence for 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole vs. Closest Structural Analogs


Computed TPSA and Hydrogen-Bond Acceptor Differentiation vs. 3-(4-Chlorophenyl)-1,2,4-oxadiazole

The target compound exhibits a computed TPSA of 48.15 Ų, which is approximately 9.2 Ų (24%) larger than that of the des-methoxy analog 3-(4-chlorophenyl)-1,2,4-oxadiazole (PSA 38.92 Ų) . Additionally, the target compound provides four hydrogen-bond acceptor sites (from the oxadiazole ring nitrogens/oxygen and the methoxy oxygen) versus only two acceptors in the des-methoxy comparator. This difference in polar surface area and H-bonding capacity is predicted to modulate membrane permeability and aqueous solubility, as TPSA values below 60 Ų generally correlate with favorable oral absorption, but incremental increases within this range can fine-tune pharmacokinetic behavior [1].

physicochemical profiling drug-likeness permeability prediction

Substituent Electronic Effect Differentiation: Chlorine-Mediated Enhancement of Antiproliferative SAR vs. Chlorine-Free Analogs

In structure-activity relationship studies of 3-aryl-1,2,4-oxadiazole derivatives, the introduction of electron-withdrawing halogen substituents (particularly chlorine) on the phenyl ring has been consistently associated with a significant increase in antiproliferative potency. Derivatives bearing chloro-substituted aryl rings exhibited IC₅₀ values in the range of 0.12–2.78 µM against multiple cancer cell lines, whereas non-halogenated counterparts in the same series showed substantially weaker activity . This SAR trend has been corroborated across independent oxadiazole chemotypes: a separate study on 1,2,3-triazole/1,2,4-oxadiazole hybrids demonstrated that a compound incorporating the 3-chloro-4-methoxyphenyl moiety inhibited mycobacterial LeuRS and MetRS with IC₅₀ values of 13 µM and 13.8 µM, respectively, establishing dual-target engagement that was not observed with des-chloro analogs in the same screening panel . The electron-withdrawing chlorine is proposed to enhance binding affinity through both inductive polarization of the aryl ring and favorable halogen-bonding interactions with target protein residues.

anticancer SAR halogen effect antiproliferative activity

LogP Differentiation and Lipophilicity Tuning vs. 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole

The target compound (LogP 2.3986) occupies a lipophilicity window that is distinct from the more polar 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole analog (LogP for closely related 5-chloromethyl derivative: 2.4926; PSA 57.38 Ų) [1]. While the dimethoxy analog adds polarity through a second methoxy group, it loses the metabolically stabilizing and affinity-modulating chlorine atom. The target compound's balanced LogP of ~2.4 lies within the optimal range for oral drug-like molecules (LogP 1–3), whereas the dimethoxy analog trends toward higher polarity that may limit central nervous system penetration. The presence of chlorine in the target structure provides a synthetically addressable handle for further diversification via nucleophilic aromatic substitution, a capability absent in the dimethoxy analog .

lipophilicity optimization logP tuning lead optimization

1,2,4-Oxadiazole Isomer Differentiation: Log D and Metabolic Stability vs. 1,3,4-Oxadiazole Regioisomers

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs from the AstraZeneca compound collection established that the 1,3,4-oxadiazole isomer consistently exhibits an order of magnitude lower lipophilicity (log D at pH 7.4) compared to its 1,2,4-oxadiazole partner [1]. Significant differences were also observed in metabolic stability, hERG channel inhibition, and aqueous solubility, all favoring the 1,3,4-oxadiazole isomers. These divergent properties arise from intrinsically different charge distributions (dipole moments) between the two regioisomers. For procurement decisions, this means that 1,2,4-oxadiazoles—including the target compound—offer higher intrinsic lipophilicity and distinct pharmacokinetic behavior compared to their 1,3,4 counterparts, making them suitable for target profiles where increased membrane partitioning is desired, while also being more synthetically accessible via the amidoxime cyclization route [1][2].

regioisomer selection metabolic stability logD comparison

Physicochemical Profile Benchmarked Against the Unsubstituted Parent: 3-Phenyl-1,2,4-oxadiazole

Compared to the parent scaffold 3-phenyl-1,2,4-oxadiazole (MW 146.15, C₈H₆N₂O, zero H-bond acceptors beyond the oxadiazole ring) , the target compound introduces a 44% increase in molecular weight (210.62 vs. 146.15) through the addition of chlorine (Δ +34.45 Da) and methoxy (Δ +30.02 Da) substituents. This molecular weight increase is accompanied by a gain of two hydrogen-bond acceptor sites (from 2 to 4) and the introduction of a rotatable bond (methoxy C–O), features that collectively shift the compound from a minimal fragment-like profile toward a more lead-like physicochemical space . The LogP increases modestly from approximately 1.5 (estimated for the parent phenyl compound) to 2.40 in the target, reflecting the balanced contributions of the lipophilic chlorine and the polar methoxy group [1].

baseline benchmarking molecular weight optimization substituent impact

Recommended Research and Industrial Application Scenarios for 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP ~2.4) with Synthetic Derivatization Potential

The target compound's LogP of 2.40 lies within the optimal range for oral bioavailability (LogP 1–3), while its aryl chlorine substituent provides a reactive handle for late-stage diversification via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SₙAr) . This dual advantage—favorable baseline lipophilicity plus synthetic tractability—makes the compound suitable as a core scaffold in lead optimization campaigns where iterative SAR exploration through C–Cl displacement is planned. The four hydrogen-bond acceptor sites further support target engagement through multiple polar contacts .

Anticancer or Antimicrobial Pharmacophore Screening Where Chlorine Substitution is Associated with Enhanced Antiproliferative Potency

SAR evidence from the 3-aryl-1,2,4-oxadiazole class indicates that chlorine substitution on the phenyl ring significantly enhances antiproliferative activity, with chloro-substituted derivatives achieving IC₅₀ values as low as 0.12 µM against cancer cell lines . Closely related compounds bearing the 3-chloro-4-methoxyphenyl motif have demonstrated dual-target enzyme inhibition (LeuRS IC₅₀ = 13 µM; MetRS IC₅₀ = 13.8 µM) in antitubercular screening . Procurement of this specific compound is therefore warranted for research groups conducting phenotypic or target-based screening where the 3-chloro-4-methoxyphenyl pharmacophore is hypothesized to confer activity.

Bioisosteric Replacement of Metabolically Labile Esters or Amides in Drug Candidate Scaffolds

The 1,2,4-oxadiazole ring is a well-validated bioisostere for esters and amides, offering enhanced metabolic stability in biological media while preserving key hydrogen-bonding interactions [1]. The target compound, as a 3-aryl-1,2,4-oxadiazole, can serve as a direct replacement for benzamide or phenyl ester moieties in existing lead series. Its computed TPSA of 48.15 Ų and zero H-bond donor count align with permeability-friendly property space, making it particularly suitable for central nervous system and intracellular target programs where ester/amide lability has been identified as a development liability .

Synthesis of Focused Compound Libraries via SₙAr Diversification at the Aryl Chlorine Position

The presence of an aryl chlorine at the meta position of the phenyl ring, activated by the electron-withdrawing oxadiazole substituent, enables systematic nucleophilic aromatic substitution with amines, thiols, or alkoxides to generate focused libraries of 3-(3-substituted-4-methoxyphenyl)-1,2,4-oxadiazole derivatives . This synthetic strategy is not feasible with the des-chloro analog 3-(4-methoxyphenyl)-1,2,4-oxadiazole, positioning the target compound as the uniquely enabling intermediate for diversity-oriented synthesis within this chemotype. The 98% purity specification from commercial vendors supports direct use in parallel synthesis workflows without additional purification .

Quote Request

Request a Quote for 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.